2-(2-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a methoxyphenoxy group, a piperazine ring, and a triazolopyrimidine ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The relative orientation of these groups could have a significant impact on the compound’s properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, triazoles can react with azides in a process known as bioorthogonal chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of a piperazine ring could make the compound basic, while the presence of a methoxy group could make it somewhat polar .Scientific Research Applications
Synthesis and Antimicrobial Activities
- Synthesis and Antimicrobial Activities : The compound's derivatives have been explored for their antimicrobial activities. Certain synthesized compounds from this category exhibited good or moderate activities against test microorganisms (Bektaş et al., 2007).
Applications in Cancer Research
- Anticancer Agents : Derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. Some newly synthesized compounds have shown moderate to high anticancer activity compared with standard drugs (Abdelhamid et al., 2016).
Role in Central Nervous System Disorders
- Androgen Receptor Downregulator : A derivative of this compound has been identified as an androgen receptor downregulator, potentially useful for treating advanced prostate cancer (Bradbury et al., 2013).
Potential in Diabetes Treatment
- Anti-Diabetic Drug Development : Derivatives of this compound have been synthesized and evaluated as dipeptidyl peptidase-4 inhibitors, showing promise as anti-diabetic medications (Bindu et al., 2019).
Antimicrobial Evaluation
- Antimicrobial Activity Evaluation : Some derivatives have been synthesized and assessed for antimicrobial activities. These newly synthesized compounds were found to exhibit varying degrees of activity against bacteria and fungi (Fandaklı et al., 2012).
Synthesis and Characterization
- Synthesis and Characterization : The compound's derivatives have been synthesized and characterized for potential applications in various fields, including antimicrobial and antifungal applications (Yu-tao, 2009).
Future Directions
The study of complex organic compounds like this one is a vibrant field of research, with potential applications in medicine, materials science, and other areas. Future research could involve exploring the compound’s properties in more detail, developing methods for its synthesis, and investigating its potential uses .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c1-17-7-9-18(10-8-17)31-24-22(27-28-31)23(25-16-26-24)30-13-11-29(12-14-30)21(32)15-34-20-6-4-3-5-19(20)33-2/h3-10,16H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFHSFAICVDUEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC=C5OC)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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